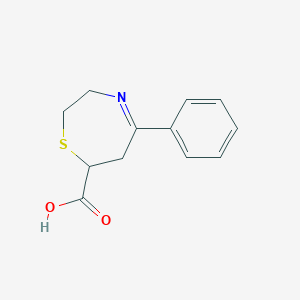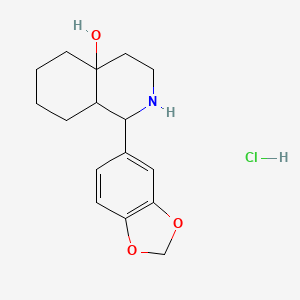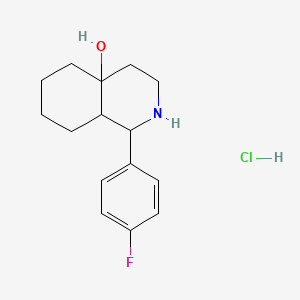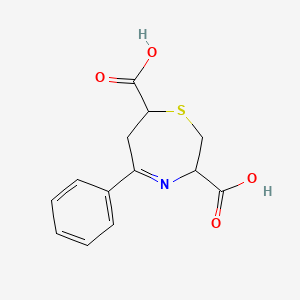
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid
Vue d'ensemble
Description
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid (PTCA) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTCA is a bicyclic structure containing a thiazepine ring and a carboxylic acid group at position 7. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its potent antitumor and anti-inflammatory activity, which makes it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid. One direction is the development of new 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid in more detail, including its effects on other signaling pathways involved in cancer and inflammation. Additionally, the potential use of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid as a therapeutic agent for other diseases, such as fungal infections and neurodegenerative diseases, should be explored.
Applications De Recherche Scientifique
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has been extensively studied for its potential therapeutic applications. In recent years, 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2.
Propriétés
IUPAC Name |
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)11-8-10(13-6-7-16-11)9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWOOJGESLWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CC(=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3821012.png)
![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B3821023.png)
![imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid](/img/structure/B3821039.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B3821043.png)


![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)

![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![3a,8b-dihydroxy-2-(hydroxymethyl)-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylic acid](/img/structure/B3821110.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
